molecular formula C126H177Cl2Co3N28O28P2+2 B3431398 Intrinsic factor CAS No. 9008-12-2

Intrinsic factor

Katalognummer: B3431398
CAS-Nummer: 9008-12-2
Molekulargewicht: 2842.6 g/mol
InChI-Schlüssel: PJHYEMLVIZVDIW-ACDNXVHASA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Intrinsic factor is a glycoprotein produced by the parietal cells of the stomach. It is essential for the absorption of vitamin B12 (cobalamin) in the small intestine. This compound binds to vitamin B12, forming a complex that is absorbed by the epithelial cells of the ileum. The absence or deficiency of this compound can lead to pernicious anemia, a condition characterized by the inability to absorb vitamin B12 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Intrinsic factor is typically not synthesized chemically due to its complex structure. Instead, it is extracted from biological sources. For research purposes, recombinant DNA technology is often employed to produce this compound in laboratory settings. This involves inserting the gene encoding this compound into a suitable expression system, such as bacteria or yeast, which then produce the protein.

Industrial Production Methods: Industrial production of this compound involves the extraction from the gastric mucosa of animals, such as pigs. The pylorus part of the gastric mucous membrane is used, and only sections with a high content of this compound are selected. The extracted protein is then purified through various chromatographic techniques .

Analyse Chemischer Reaktionen

Binding to Vitamin B₁₂

IF forms a non-covalent complex with vitamin B₁₂, which is pH-dependent and essential for B₁₂ absorption. Structural studies reveal:

  • Domain Interaction : IF binds B₁₂ at the interface of its α- and β-domains in a base-on conformation , where the cobalt ion in B₁₂ remains coordinated to the dimethylbenzimidazole (DMB) group .

  • Key Residues : Nine residues directly interact with B₁₂, including Tyr-115 , Asp-153 , Gln-252 , and Leu-377 (conserved in transcobalamin, TC), alongside His-73 , Asp-204 , Val-352 , Phe-370 , and Ser-347 .

ResidueInteraction TypeRole in B₁₂ Binding
Tyr-115Hydrogen bondingStabilizes corrin ring
Asp-153Ionic interactionCoordinates cobalt environment
Leu-377Hydrophobic interactionAnchors B₁₂ in binding pocket
His-73Hydrogen bondingPositions DMB moiety

pH Sensitivity : Binding occurs optimally at pH > 5 , as the acidic stomach environment destabilizes IF-B₁₂ interactions, necessitating haptocorrin (another glycoprotein) for B₁₂ protection .

Protease Resistance and Cleavage

IF exhibits selective resistance to proteases:

  • Luminal Proteases : Resistant to degradation in the stomach and small intestine due to glycosylation patterns .

  • Intracellular Proteases : Susceptible to cathepsin L in ileal epithelial cells, which cleaves IF into α- and β-domains post-receptor binding .

ProteaseCleavage SiteFunctional Consequence
Cathepsin LBetween α- and β-domainsReleases B₁₂ for cellular uptake
Plant proteasesUnstructured regionsDegrades recombinant IF

Structural Stability : The α-domain retains B₁₂-binding capacity even after cleavage, while the β-domain mediates receptor binding .

Receptor-Mediated Endocytosis

The IF-B₁₂ complex binds to the cubam receptor (cubilin + amnionless) in the ileum:

  • Cubilin Interaction : The β-domain of IF binds to cubilin via electrostatic interactions, with Arg-228 and Lys-245 critical for recognition .

  • pH-Dependent Release : Endosomal acidification (pH ~5.5) triggers conformational changes, releasing B₁₂ for transport into circulation .

Antibody Interactions

Autoantibodies against IF are diagnostic for pernicious anemia:

  • Type 1 Antibodies : Block B₁₂ binding to IF by targeting the α-domain .

  • Type 2 Antibodies : Prevent IF-B₁₂ complex attachment to cubam receptors .

Antibody TypeTarget EpitopeClinical Impact
Type 1 (Blocking)α-domain (residues 50-70)Inhibits B₁₂ binding
Type 2 (Binding)β-domain (residues 350-400)Blocks receptor interaction

Diagnostic Thresholds :

  • Positive IFAB : >1.53 AU/mL .

  • Equivocal : 1.21–1.52 AU/mL .

Experimental Insights

Early studies investigated IF-B₁₂ stability under varying conditions:

  • pH Stability : Incubation of IF with B₁₂ at pH 2–7 showed no structural degradation of B₁₂, confirming non-covalent binding .

  • Thermodynamic Analysis : Binding affinity (Kd) for IF-B₁₂ is ~10⁻¹⁰ M, driven by enthalpy changes from hydrogen bonding and hydrophobic effects .

Comparative Analysis with Transcobalamin (TC)

While IF and TC both transport B₁₂, their binding mechanisms differ:

FeatureThis compound (IF)Transcobalamin (TC)
Cobalt LigandUnoccupied (base-on)His-175 (base-off)
Key ResiduesTyr-115, Asp-153, His-73Gln-68, Asn-227, Leu-368
Receptor TargetCubam (ileum)TC receptor (systemic cells)

Biotechnological Implications

Recombinant IF production in yeast or plants faces challenges:

  • Protease Sensitivity : Requires engineered glycosylation or protease inhibitors to prevent cleavage .

  • Therapeutic Use : IF-B₁₂ complexes are used in oral B₁₂ supplements to bypass this compound deficiency .

Wissenschaftliche Forschungsanwendungen

Intrinsic factor has several important applications in scientific research:

Wirkmechanismus

Intrinsic factor binds to vitamin B12 in the stomach, forming a complex that protects the vitamin from degradation. This complex travels to the small intestine, where it binds to specific receptors on the epithelial cells of the ileum. The complex is then internalized, and vitamin B12 is released inside the cells. The vitamin subsequently binds to another protein, transcobalamin II, which transports it to the liver and other tissues .

Vergleich Mit ähnlichen Verbindungen

    Haptocorrin: Another glycoprotein that binds vitamin B12 in the saliva, protecting it from stomach acid.

    Transcobalamin II: A protein that binds vitamin B12 in the bloodstream and facilitates its transport to tissues.

Uniqueness of Intrinsic Factor: this compound is unique in its ability to facilitate the absorption of vitamin B12 in the small intestine. Unlike haptocorrin and transcobalamin II, which are involved in the transport and protection of vitamin B12, this compound is essential for the initial absorption process. Its deficiency leads directly to pernicious anemia, highlighting its critical role in vitamin B12 metabolism .

Biologische Aktivität

Intrinsic factor (IF) is a glycoprotein produced by the parietal cells of the stomach, essential for the absorption of vitamin B12 (cobalamin) in the intestine. Its biological activity is critical for maintaining adequate levels of vitamin B12, which is vital for various physiological processes, including erythropoiesis and neurological function. This article reviews the biological activity of this compound, highlighting its mechanisms, pathological implications, and research findings.

Vitamin B12 Absorption Pathway
The absorption of vitamin B12 involves several steps:

  • Release from Food : In the stomach, vitamin B12 is released from dietary proteins through the action of gastric acid and pepsin.
  • Binding to R Proteins : Released vitamin B12 binds to R proteins (haptocorrins) secreted by salivary glands and gastric mucosa.
  • Complex Formation with this compound : In the small intestine, R proteins are degraded, allowing vitamin B12 to bind with this compound.
  • Receptor-Mediated Absorption : The this compound-vitamin B12 complex is then absorbed in the ileum via specific receptors (cubam receptor) through endocytosis.

This pathway ensures that only a limited amount (approximately 3 µg per meal) of vitamin B12 can be absorbed actively, with any excess being absorbed passively .

Clinical Significance

Vitamin B12 Deficiency
this compound is crucial for preventing vitamin B12 deficiency, which can lead to conditions such as pernicious anemia and neurological disorders. Pernicious anemia occurs when autoantibodies target this compound or parietal cells, leading to decreased production and subsequent malabsorption of vitamin B12 .

Case Studies

  • Cystic Fibrosis Patients : A study demonstrated that this compound purified from cystic fibrosis patients retained its biological activity despite altered carbohydrate composition. This indicates that malabsorption issues in these patients are not solely due to this compound dysfunction but may involve other mechanisms .
  • Elderly Population : Research indicates that a significant portion of older adults exhibit low vitamin B12 status, correlating with neurological impairment. The role of this compound in this demographic highlights its importance in maintaining cognitive function .

This compound has been characterized as having a molecular weight of approximately 57,000 Da. Its carbohydrate content differs slightly from normal human this compound, with variations in fucose and sialic acid ratios observed in pathological conditions like cystic fibrosis .

Table 1: Comparison of this compound Characteristics

CharacteristicNormal this compoundCystic Fibrosis this compound
Molecular Weight~57 kDa~57 kDa
Fucose/Sialic Acid Ratio6.1/1.6Higher fucose/sialic acid ratio
N-acetylgalactosamine ContentNormalDecreased

Eigenschaften

IUPAC Name

cobalt(2+);cobalt-60(3+);dichlorocobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;dicyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.C62H88N13O14P.2CN.2ClH.3Co/c2*1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;2*1-2;;;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);20-21,23,28,31,34-37,41,52-53,57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;;2*1H;;;/q;;2*-1;;;+3;2*+2/p-3/b38-23-,50-32-,55-33-;42-23-,54-32-,55-33-;;;;;;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;31?,34?,35?,36?,37?,41-,52?,53?,57+,59?,60?,61?,62?;;;;;;;/m01......./s1/i;;;;;;1+1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYEMLVIZVDIW-ACDNXVHASA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5=NC4=C(C6=NC(=CC7=NC(=C(C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)C)C(C7CCC(=O)N)(C)CC(=O)N)C(C6CCC(=O)N)(C)C)C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5=N/C4=C(\C6=N/C(=C\C7=N/C(=C(\C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)/C)/C(C7CCC(=O)N)(C)CC(=O)N)/C(C6CCC(=O)N)(C)C)/C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[60Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H177Cl2Co3N28O28P2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2842.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9008-12-2
Record name Intrinsic factors
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.725
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.